molecular formula C21H19ClN4O B1489686 4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1347333-77-0

4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B1489686
M. Wt: 378.9 g/mol
InChI Key: VUZBEMNOFGZIRW-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring core, with phenyl and amino substituents. The tert-butylphenyl and chlorophenyl groups are likely to influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might be expected to undergo reactions typical of the pyrimidine ring system. These could include electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrimidine ring, phenyl groups, and amino group would likely make it a relatively stable compound. It’s likely to be solid at room temperature, and its solubility would depend on the specific nature of the substituents .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has explored the synthesis of new pyrimidines and condensed pyrimidines derived from this compound. For instance, the antimicrobial activity of these compounds has been studied against a range of Gram-positive and Gram-negative bacteria, demonstrating potential utility as antimicrobial agents (Essam Abdelghani et al., 2017).

Molecular Docking and Synthesis Studies

Further studies have involved molecular docking to predict the affinity of synthesized compounds with specific proteins. For example, one study synthesized derivatives and assessed their affinity with the CDK4 protein, showing significant binding interactions and suggesting potential for anticancer therapy (M. R. Holam et al., 2022).

Anticancer Activity

The anticancer activities of related compounds have been evaluated, with some showing promising results against various human tumor cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (S. Tiwari et al., 2016).

Antibacterial Activity

The novel pyrimidine-based heterocycles synthesized from related structures have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, further underscoring their potential in antimicrobial therapy (W. Shehta & A. A. Abdel Hamid, 2019).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions. If it’s a novel compound, it would need to be thoroughly tested to determine its toxicity and potential hazards .

Future Directions

The study of novel pyrimidine derivatives is a rich field, with potential applications in medicinal chemistry, materials science, and other areas. This particular compound could be of interest for further study, depending on its physical and chemical properties, and any biological activity it might have .

properties

IUPAC Name

4-(4-tert-butylphenyl)-2-(4-chloroanilino)-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-21(2,3)14-6-4-13(5-7-14)18-17(12-23)19(27)26-20(25-18)24-16-10-8-15(22)9-11-16/h4-11H,1-3H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBEMNOFGZIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

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